Chromanol 293B

Descripción general

Descripción

Chromanol 293B is a chemical compound known for its potent inhibitory effects on potassium channel proteins, specifically the slow delayed rectifier potassium current (I_Ks).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chromanol 293B involves several steps, starting with the preparation of the core chromanol structure. The key steps include:

Formation of the chromanol core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of functional groups such as cyano, hydroxy, and sulfonamide groups to the chromanol core.

Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.

Industrial Production Methods: While specific industrial production methods are proprietary, they generally follow the same synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Chemical Reactions Analysis

Chromanol 293B exhibits reactivity primarily through its hydroxyl (-OH), sulfonamide (-SO₂-NH-), and cyano (-CN) functional groups. Key reactions include:

Key Findings :

- The sulfonamide group participates in electrostatic interactions with K⁺ ions in potassium channels, critical for its inhibitory activity .

- The hydroxyl group on the chromanol ring is essential for stereospecific binding and selectivity toward I<sub>Ks</sub> channels .

- Substitution reactions at the hydroxyl group alter pharmacological potency, as seen in enantiomer studies .

Functional Group Reactivity

Stereochemical Influence on Reactivity

- The 3R,4S enantiomer of this compound shows 7-fold greater potency in blocking I<sub>Ks</sub> compared to the 3S,4R form (IC<sub>50</sub> = 1.36 μM vs. 9.6 μM) .

- Stereospecific binding involves interactions between the hydroxyl group and hydrophobic residues in KCNQ1 channels .

Stability and Degradation

- This compound is stable under physiological conditions but undergoes hydrolysis of the cyano group in strongly alkaline environments .

- No hazardous decomposition products reported under standard storage conditions .

Key Research Findings

- Substitution Reactions :

- Electrostatic Interactions :

- Metabolic Pathways :

Aplicaciones Científicas De Investigación

Pharmacological Properties

Chromanol 293B primarily acts on the slow component of the delayed rectifier potassium current (I_Ks), which plays a significant role in cardiac repolarization. Its pharmacological profile includes:

- Blockage of I_Ks : this compound effectively inhibits I_Ks in both guinea pig and human cardiomyocytes, which can modulate cardiac action potentials and potentially serve as an antiarrhythmic agent .

- Impact on Insulin Secretion : In studies involving mouse models, this compound has been shown to enhance glucose-stimulated insulin secretion from pancreatic islets, indicating its role in glucose metabolism and potential applications in treating type 2 diabetes .

A. Cardiac Research

This compound's ability to block I_Ks has implications for cardiac research, particularly in understanding arrhythmias:

- Action Potential Studies : Research utilizing whole-cell patch-clamp techniques demonstrated that this compound prolongs action potentials in cardiomyocytes, which could inform the development of new antiarrhythmic therapies .

- Mechanistic Insights : The compound has been utilized to dissect the roles of various ion currents in cardiac physiology, providing insights into how alterations in potassium channel function can lead to arrhythmogenic conditions .

B. Diabetes Research

The compound's effects on insulin secretion present significant opportunities for diabetes research:

- Enhanced Insulin Secretion : this compound has been shown to enhance glucose-stimulated insulin secretion significantly without affecting basal insulin levels, indicating its potential as a therapeutic agent for improving glycemic control in diabetic patients .

- Glucose Tolerance Improvement : In vivo studies indicated that administration of this compound improved glucose tolerance during oral and intraperitoneal glucose tolerance tests, suggesting its utility in managing glucose levels postprandially .

Case Studies and Experimental Findings

Mecanismo De Acción

Chromanol 293B exerts its effects by selectively blocking the slow delayed rectifier potassium current (I_Ks) via the potassium voltage-gated channel subfamily Q member 1 (KCNQ1). This inhibition prolongs the action potential duration in cardiac myocytes, which can help prevent arrhythmias. Additionally, it modulates glucose-stimulated insulin secretion in pancreatic cells by affecting the same potassium channels .

Comparación Con Compuestos Similares

Cromakalim: Another chromanol-type compound that acts as a potassium channel opener.

Dofetilide: A selective blocker of the rapid component of the delayed rectifier potassium current (I_Kr).

Uniqueness of Chromanol 293B: this compound is unique in its selective inhibition of the I_Ks current without affecting other potassium currents like I_Kr. This selectivity makes it a valuable tool for studying the physiological role of I_Ks and its potential therapeutic applications .

Actividad Biológica

Chromanol 293B is a selective blocker of the slow delayed rectifier potassium current (IKs), primarily associated with the KCNQ1 channel. This compound has garnered attention for its potential therapeutic applications, particularly in cardiac physiology and glucose metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular currents, and implications for diabetes management.

This compound selectively inhibits IKs, which plays a crucial role in cardiac repolarization. It shows a high affinity for the KCNQ1 subunit when combined with KCNE3, demonstrating significant selectivity over other currents:

- IC50 values :

- KCNQ1 combined with KCNE3: 0.54 µM

- KCNQ1 combined with KCNE1: 15.1 µM

- CFTR chloride current: 19 µM

- Transient outward current (Kv4.3): 38 µM

These values indicate that this compound is a potent inhibitor of IKs, making it a valuable tool for studying cardiac action potentials and potential antiarrhythmic therapies .

Effects on Cardiac Action Potentials

Research has demonstrated that this compound significantly affects action potentials in cardiomyocytes:

- Inhibition of IKs : In guinea pig myocytes, this compound inhibited IKs by up to 96.9% at concentrations around 1.02 µM , while having minimal effect on other currents such as inward rectifier K+ current and L-type Ca2+ current .

- Action Potential Duration (APD) : The compound prolongs APD in both guinea pig and human ventricular myocytes without showing frequency dependence typical of IKr blockade, suggesting a unique profile for antiarrhythmic applications .

Impact on Insulin Secretion

This compound has also been investigated for its effects on insulin secretion and glucose metabolism:

- Enhancement of Insulin Secretion : At a concentration of 100 µM , this compound significantly enhanced glucose-stimulated insulin secretion (GSIS) in primary islets from mice. This effect was linked to increased levels of glucagon-like peptide-1 (GLP-1), indicating that this compound may influence insulin dynamics through GLP-1 modulation .

- Glucose Tolerance : In vivo studies showed that mice treated with this compound exhibited improved glucose tolerance during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT). Blood glucose levels were notably lower in treated mice post-glucose challenge, suggesting enhanced metabolic responses without altering basal insulin sensitivity .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Effect | Concentration/Value |

|---|---|---|

| IKs Inhibition | Maximum inhibition | 96.9% at 1.02 µM |

| APD Prolongation | Similar fractional extent across frequencies | All tested frequencies |

| Insulin Secretion (GSIS) | Enhanced secretion | Significant at 100 µM |

| Glucose Tolerance | Lower blood glucose levels post-challenge | Significant during OGTT/IPGTT |

| GLP-1 Levels | Increased plasma GLP-1 after glucose challenge | Markedly higher in treated mice |

Case Studies

Several studies have highlighted the pharmacological properties of this compound:

- Cardiac Studies : A study demonstrated that this compound effectively blocks IKs in guinea pig SA node cells, confirming its role as a potent IKs blocker under both control conditions and during β-adrenergic stimulation .

- Diabetes Research : Another research effort revealed that this compound enhances GSIS from pancreatic islets, indicating its potential utility in managing type 2 diabetes by improving insulin response without affecting overall insulin sensitivity .

Propiedades

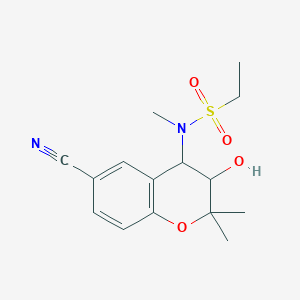

IUPAC Name |

N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHHXUORMCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349649 | |

| Record name | Chromanol 293B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163163-24-4 | |

| Record name | Chromanol 293B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Chromanol 293B?

A1: this compound primarily targets the KCNQ1 (Kv7.1) potassium channel, specifically the isoform responsible for the slow component of the delayed rectifier potassium current (IKs) in cardiac cells [, , , , , , , , , , , ].

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to the inner pore vestibule of the KCNQ1 channel, interacting with residues in the selectivity filter (H5) and the S6 transmembrane segment []. This binding involves hydrophobic interactions with specific residues like Ile337 and Phe340 and electrostatic interactions between the compound's oxygen atoms and a potassium ion within the selectivity filter [].

Q3: What are the downstream effects of this compound binding to KCNQ1?

A3: this compound binding blocks the KCNQ1 channel, inhibiting the flow of potassium ions [, , , , , ]. This blockade prolongs the cardiac action potential duration (APD) [, , , , , , , , , , , , , , , , , , , , ], particularly at faster heart rates, which is a characteristic of Class III antiarrhythmic agents [, ].

Q4: Does the presence of ancillary subunits affect this compound's action on KCNQ1?

A4: Yes, the presence of ancillary subunits, like KCNE1 (forming the cardiac IKs channel) and KCNE3, significantly influences the potency of this compound []. The compound exhibits a higher affinity for KCNQ1/KCNE3 channels compared to KCNQ1 alone or KCNQ1/KCNE1 channels []. This highlights the importance of considering subunit composition when studying KCNQ1 channel pharmacology.

Q5: Does this compound affect other cardiac ion channels?

A5: While this compound is considered a relatively selective IKs blocker, studies show it can inhibit the transient outward potassium current (Ito) at higher concentrations [, ]. This effect on Ito, although less potent than its action on IKs, highlights the importance of considering potential off-target effects, especially at higher doses.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C15H18N2O4S, and its molecular weight is 322.38 g/mol [, ].

Q7: How do structural modifications of this compound affect its activity?

A7: Studies investigating structural analogs of this compound revealed that modifications, particularly in the aromatic substituents, significantly influenced its potency on the IKs channel [, ]. For instance, alkoxy substitutions in the aromatic ring were associated with increased activity compared to the parent compound [, ]. These findings underscore the potential for optimizing the compound's activity through targeted structural modifications.

Q8: Has this compound been tested in animal models of cardiac arrhythmias?

A8: Yes, this compound has been extensively studied in various animal models of cardiac arrhythmias, including those mimicking long QT syndrome (LQTS) [, , , , , , , ]. These studies provide valuable insights into the compound's electrophysiological effects in vivo and its potential as an antiarrhythmic agent.

Q9: What are the key findings from in vivo studies using this compound?

A9: In vivo studies demonstrated that this compound can modulate cardiac electrical activity by prolonging the QT interval and APD in a manner dependent on factors like species, pre-existing conditions, and concomitant drug administration [, , , , , , , ]. These findings highlight the complexity of translating in vitro observations to the in vivo setting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.